5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

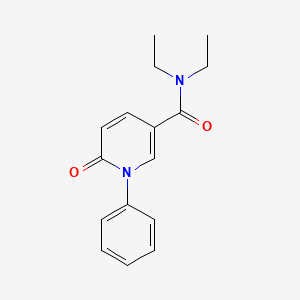

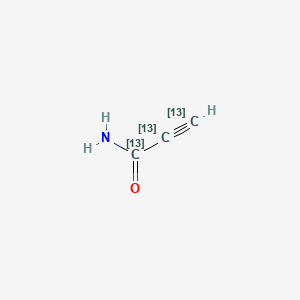

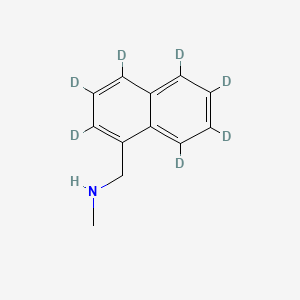

The compound “5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound, and an N,N-diethylcarboxamide group, which is a type of amide .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyridinone ring and the attachment of the N,N-diethylcarboxamide and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridinone ring at the center, with the phenyl group and the N,N-diethylcarboxamide group attached at the 1 and 5 positions, respectively .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridinone ring and the N,N-diethylcarboxamide group. The pyridinone ring, being a heterocycle, might undergo reactions such as electrophilic substitution. The N,N-diethylcarboxamide group, being an amide, might undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it would likely be a solid or liquid at room temperature. Its solubility in water and other solvents would depend on the polarity of the molecule .科学的研究の応用

Antitumor and DNA Reactivity

- Research has shown that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which share structural similarities with 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, exhibit significant antitumor activity. These compounds, especially those with substitutions at specific positions, demonstrate strong binding to DNA through intercalation, leading to antileukemic and antitumor effects against solid tumors like Lewis lung carcinoma (Denny et al., 1987).

DNA Modification and Carcinogenesis

- The reactivity of N-acetoxyarylamines, proposed ultimate carcinogens of certain heterocyclic aromatic amines, with DNA has been studied to understand their role in carcinogenesis. These compounds, related to the structural framework of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, show that their interaction with DNA is significantly higher than their precursor compounds, supporting their role as ultimate reactive species in DNA modification and potential carcinogenic activity (Lutgerink et al., 1989).

Fluorescence and Imaging Applications

- The synthesis of new fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores, which include structural motifs similar to 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one, has been explored. These compounds exhibit high fluorescence quantum yields and stability, making them suitable for applications in living cell imaging (Chen et al., 2012).

Enzymatic and Biological Activity

- The design and synthesis of Schiff bases incorporating structural elements of 5-(N,N-Diethylcarboxamide)-1-phenylpyridin-2(1H)-one have shown promising anticancer activity. These compounds, through their interaction with DNA and induction of pro-apoptotic mechanisms, exhibit cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents (Uddin et al., 2020).

将来の方向性

作用機序

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its molecular structure and the functional groups present. For instance, the presence of the carboxamide group could influence the compound’s solubility, affecting its absorption and distribution within the body .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and efficacy. For example, carboxamides are generally stable under physiological conditions, but can be hydrolyzed under acidic or basic conditions .

特性

IUPAC Name |

N,N-diethyl-6-oxo-1-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-17(4-2)16(20)13-10-11-15(19)18(12-13)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYGDCEVNJNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652548 |

Source

|

| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-97-7 |

Source

|

| Record name | N,N-Diethyl-1,6-dihydro-6-oxo-1-phenyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562238.png)